2,4-Dinitro-N-(4-nitrophenyl)aniline

Catalog No.
S702488
CAS No.
970-76-3
M.F
C12H8N4O6
M. Wt
304.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitro-N-(4-nitrophenyl)aniline

CAS Number

970-76-3

Product Name

2,4-Dinitro-N-(4-nitrophenyl)aniline

IUPAC Name

2,4-dinitro-N-(4-nitrophenyl)aniline

Molecular Formula

C12H8N4O6

Molecular Weight

304.21 g/mol

InChI

InChI=1S/C12H8N4O6/c17-14(18)9-3-1-8(2-4-9)13-11-6-5-10(15(19)20)7-12(11)16(21)22/h1-7,13H

InChI Key

MQZAHSOZWFOSGD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

2,4-Dinitro-N-(4-nitrophenyl)aniline is an organic compound with the molecular formula C12_{12}H8_{8}N4_{4}O6_{6} and a molecular weight of approximately 304.215 g/mol. This compound is characterized by the presence of two nitro groups and an aniline moiety, making it part of the dinitroaniline class, which includes various isomers such as 2,3-dinitroaniline and 2,5-dinitroaniline. It exhibits moderate toxicity and is known for its explosive properties, particularly when exposed to heat or friction .

Typical of compounds containing nitro and amine functional groups:

  • Reduction: The nitro groups can be reduced to form corresponding amines under specific conditions using reducing agents like hydrogen gas in the presence of palladium or sodium borohydride.
  • Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the para position relative to the amino group.
  • Electrophilic Aromatic Substitution: The compound can also undergo electrophilic substitution reactions due to the electron-rich nature of the aromatic rings .

The synthesis of 2,4-Dinitro-N-(4-nitrophenyl)aniline can be achieved through several methods:

  • Nitration of Aniline Derivatives: A common method involves nitrating an appropriate aniline derivative followed by subsequent reactions to introduce additional nitro groups.
  • Reaction with 2,4-Dinitrochlorobenzene: This method involves reacting 2,4-dinitrochlorobenzene with ammonia in a suitable solvent mixture, leading to the formation of 2,4-Dinitroaniline, which can then be further reacted to obtain the desired compound .
  • Electrophilic Aromatic Substitution: Acetyl protection can be utilized to prevent unwanted reactions during nitration processes, allowing for selective introduction of nitro groups .

2,4-Dinitro-N-(4-nitrophenyl)aniline has several applications:

  • Explosives: Due to its explosive properties, it is used in formulations that require high detonation velocity.
  • Dye Manufacturing: It serves as an intermediate in the production of azo dyes and other colorants used in textiles and printing inks.
  • Research Reagent: The compound is utilized in chemical research for various applications involving organic synthesis and material science .

Several compounds share structural similarities with 2,4-Dinitro-N-(4-nitrophenyl)aniline. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2,4-DinitroanilineC6_6H4_4N2_2O4_4Simple dinitro derivative without additional phenyl groups
2-Fluoro-N,N-bis(4-nitrophenyl)anilineC18_{18}H12_{12}FN3_3O4_4Contains fluorine and two nitrophenyl groups enhancing reactivity
2-Fluoro-4-nitroanilineC7_7H6_6FN3_3O2_2Similar structure but with only one nitrophenyl group

XLogP3

3.6

Other CAS

970-76-3

Wikipedia

2,4-Dinitro-N-(4-nitrophenyl)aniline

Dates

Last modified: 08-15-2023

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